Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate
Description
Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a heterocyclic spiro compound featuring a unique fused bicyclic structure. Its molecular framework consists of a spiro[4.4]nonane core with an oxygen atom (2-oxa) and a nitrogen atom (7-aza), substituted by a benzyl group at the 7-position and an ethyl ester at the 9-position.
Properties
CAS No. |
2089651-63-6 |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-2-21-16(19)15-11-18(10-14-6-4-3-5-7-14)12-17(15)8-9-20-13-17/h3-7,15H,2,8-13H2,1H3 |
InChI Key |
ZLXUSULANBPCIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC12CCOC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with ethyl 2-oxo-4-phenylbutanoate under specific conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions, such as esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heteroatoms or Substituents
9-Ethyl-(2-Boc)-2,7-Diazaspiro[4.4]nonane-9-Carboxylate
- Key Differences : Replaces the 2-oxa group with a second nitrogen (2,7-diaza) and introduces a tert-butyloxycarbonyl (Boc) protecting group.
- The Boc group allows selective deprotection for further functionalization .
Benzyl (1R,5S)-2-Oxo-3-Oxa-9-Azabicyclo[3.3.1]nonane-9-Carboxylate (Compound 5)
- Key Differences: Features a bicyclo[3.3.1]nonane core instead of spiro[4.4]nonane and includes a ketone (2-oxo) rather than an ether oxygen.
- Implications : The bicyclo system imposes distinct steric constraints, while the ketone group increases electrophilicity, altering reactivity in nucleophilic additions or reductions .
7-Benzyl-2-Oxa-7-Azaspiro[4.4]nonan-1-One
Functional and Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate | Not explicitly provided | C₁₈H₂₃NO₃ (estimated) | ~301.4 (estimated) | Ethyl ester, benzyl, spiro[4.4] core |
| 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride | 1803582-49-1 | C₈H₁₄ClNO₃ | 207.66 | Carboxylic acid hydrochloride derivative |
| Benzyl (1R,5S)-2-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | Not provided | C₁₆H₁₉NO₄ | ~289.3 (estimated) | Bicyclo[3.3.1], ketone, benzyl ester |
- Solubility : The hydrochloride derivative (Table) exhibits higher water solubility due to ionic character, whereas the ethyl ester form is likely more lipophilic .
- Synthetic Yields : Analogous spiro compounds synthesized via cyclization (e.g., Compound 4 in ) achieve yields up to 89%, while sterically hindered derivatives (e.g., Compound 5) yield only 5%, highlighting the sensitivity of spiro systems to substituent effects.
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